3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile
Overview
Description
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H9ClN2O It is a pyridine derivative characterized by the presence of a chloro group at the 3-position, an isopropoxy group at the 6-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-chloro-2-pyridinecarbonitrile with isopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the isopropoxy group. The general reaction scheme is as follows:
3-Chloro-2-pyridinecarbonitrile+Isopropyl alcoholBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, isopropoxy, and nitrile groups allows for diverse interactions with biological macromolecules, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-pyridinecarbonitrile: Lacks the isopropoxy group, making it less versatile in certain reactions.
6-Isopropoxy-2-pyridinecarbonitrile: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
3-Chloro-6-methoxypyridine-2-carbonitrile: Contains a methoxy group instead of an isopropoxy group, leading to different steric and electronic properties.
Uniqueness
3-Chloro-6-(propan-2-yloxy)pyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and isopropoxy groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-6-propan-2-yloxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(2)13-9-4-3-7(10)8(5-11)12-9/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOEOXDHVQNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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